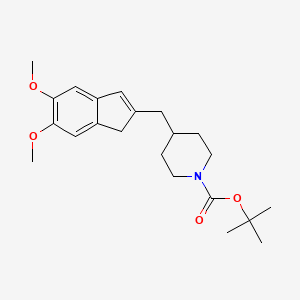
1-Deoxo-1,2-dehydro-N-desbenzyl-N-tert-butyloxycarbonyl Donepezil
Overview
Description
1-Deoxo-1,2-dehydro-N-desbenzyl-N-tert-butyloxycarbonyl Donepezil is a chemical compound that belongs to the class of acetylcholinesterase inhibitors. It is a derivative of Donepezil, a drug commonly used to treat Alzheimer's disease by increasing the levels of acetylcholine in the brain
Mechanism of Action
Target of Action
The primary target of 1-Deoxo-1,2-dehydro-N-desbenzyl-N-tert-butyloxycarbonyl Donepezil, also known as TERT-BUTYL 4-[(5,6-DIMETHOXY-1H-INDEN-2-YL)METHYL]PIPERIDINE-1-CARBOXYLATE, is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, into choline and acetate.
Mode of Action
This compound is a derivative of Donepezil, which is a highly specific reversible inhibitor of AChE . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine at the synapse. This enhances cholinergic function, which is beneficial in conditions like Alzheimer’s disease where there is a cholinergic deficit .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft. This results in prolonged activation of the postsynaptic acetylcholine receptors, enhancing cholinergic transmission. The enhanced cholinergic function can improve cognitive function in patients with Alzheimer’s disease .
Pharmacokinetics
It is soluble in chloroform and methanol , suggesting that it may have good absorption properties. The compound is a solid at room temperature and has a melting point of 114-116°C . It should be stored at 2-8°C .
Result of Action
The result of the action of this compound is an enhancement of cholinergic function. This can lead to improvements in cognitive function in conditions characterized by a cholinergic deficit, such as Alzheimer’s disease .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, its stability can be affected by temperature, as it should be stored at 2-8°C . Furthermore, its solubility in different solvents suggests that it may be affected by the lipid content of the environment.
Preparation Methods
The synthesis of 1-Deoxo-1,2-dehydro-N-desbenzyl-N-tert-butyloxycarbonyl Donepezil involves several steps, starting from the parent compound Donepezil. The synthetic routes typically include:
Protection of functional groups: : The hydroxyl and amine groups in Donepezil are protected using tert-butyloxycarbonyl (BOC) and benzyl groups.
Oxidation: : The compound undergoes oxidation to introduce the dehydro and deoxo functionalities.
Deprotection: : The protecting groups are removed to yield the final product.
Industrial production methods focus on optimizing these steps to achieve high yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-Deoxo-1,2-dehydro-N-desbenzyl-N-tert-butyloxycarbonyl Donepezil can undergo various chemical reactions, including:
Oxidation: : Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions can occur at the protected amine group.
The major products formed from these reactions include oxidized and reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
This compound has several scientific research applications, including:
Neurology: : As an acetylcholinesterase inhibitor, it is used in studies related to Alzheimer's disease and other neurodegenerative disorders.
Biology: : Research on neurotransmission and synaptic function often involves this compound.
Medicine: : Potential therapeutic applications in treating cognitive impairments and memory-related conditions.
Industry: : Use in the development of new drugs and chemical probes for neurological research.
Comparison with Similar Compounds
1-Deoxo-1,2-dehydro-N-desbenzyl-N-tert-butyloxycarbonyl Donepezil is compared with other acetylcholinesterase inhibitors such as Rivastigmine, Galantamine, and Tacrine. Its uniqueness lies in its specific structural modifications, which may offer advantages in terms of potency, selectivity, and pharmacokinetic properties.
Similar Compounds
Rivastigmine
Galantamine
Tacrine
This compound's unique structure and properties make it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl 4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4/c1-22(2,3)27-21(24)23-8-6-15(7-9-23)10-16-11-17-13-19(25-4)20(26-5)14-18(17)12-16/h11,13-15H,6-10,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIBINMSCSMSKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC3=CC(=C(C=C3C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


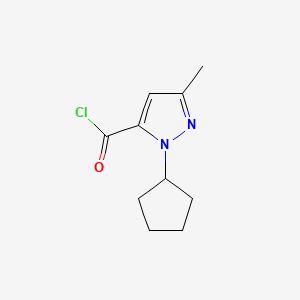
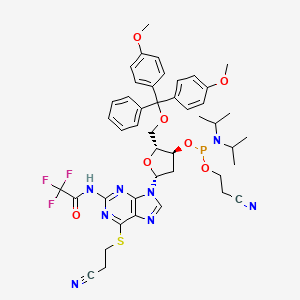

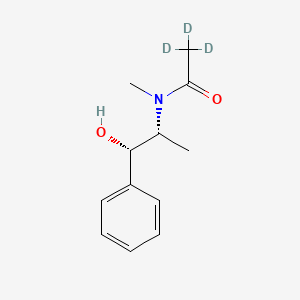

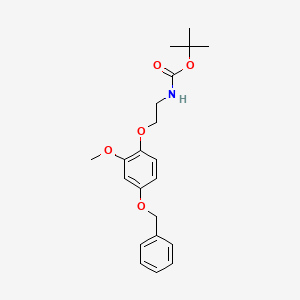
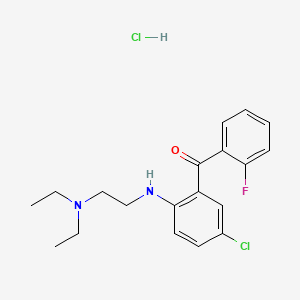
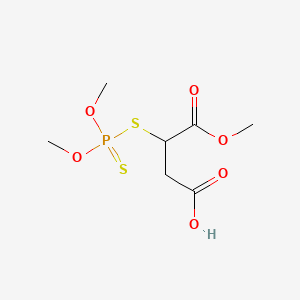
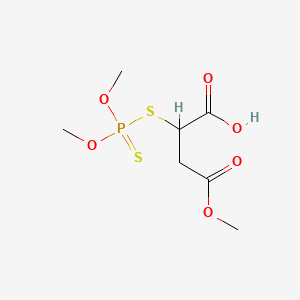
![N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib](/img/structure/B585431.png)

